Cas no 2227661-72-3 (rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine)

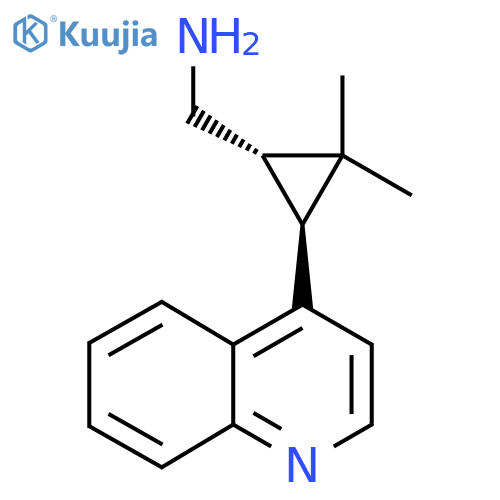

2227661-72-3 structure

商品名:rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine

- rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine

- 2227661-72-3

- EN300-1746322

-

- インチ: 1S/C15H18N2/c1-15(2)12(9-16)14(15)11-7-8-17-13-6-4-3-5-10(11)13/h3-8,12,14H,9,16H2,1-2H3/t12-,14-/m0/s1

- InChIKey: YOJVSIAEHHHNNG-JSGCOSHPSA-N

- ほほえんだ: NC[C@H]1[C@H](C2C=CN=C3C=CC=CC=23)C1(C)C

計算された属性

- せいみつぶんしりょう: 226.146998583g/mol

- どういたいしつりょう: 226.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1746322-2.5g |

rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine |

2227661-72-3 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1746322-10.0g |

rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine |

2227661-72-3 | 10g |

$6635.0 | 2023-05-23 | ||

| Enamine | EN300-1746322-1.0g |

rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine |

2227661-72-3 | 1g |

$1543.0 | 2023-05-23 | ||

| Enamine | EN300-1746322-5.0g |

rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine |

2227661-72-3 | 5g |

$4475.0 | 2023-05-23 | ||

| Enamine | EN300-1746322-1g |

rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine |

2227661-72-3 | 1g |

$1543.0 | 2023-09-20 | ||

| Enamine | EN300-1746322-10g |

rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine |

2227661-72-3 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1746322-5g |

rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine |

2227661-72-3 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1746322-0.1g |

rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine |

2227661-72-3 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1746322-0.25g |

rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine |

2227661-72-3 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1746322-0.5g |

rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropyl]methanamine |

2227661-72-3 | 0.5g |

$1482.0 | 2023-09-20 |

rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

2227661-72-3 (rac-(1R,3R)-2,2-dimethyl-3-(quinolin-4-yl)cyclopropylmethanamine) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬